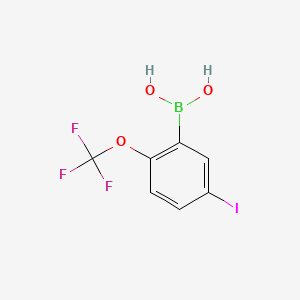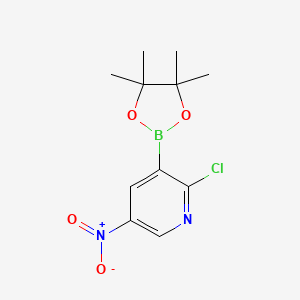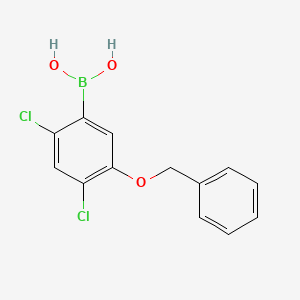
(5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid
Overview
Description
“(5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid” is a type of boronic acid, which are highly valuable building blocks in organic synthesis . Boronic acids are known for their ability to form five-membered boronate esters with diols . This particular compound has not been specifically described in the literature, but it likely shares many properties with other boronic acids.
Chemical Reactions Analysis
Boronic acids are known for their ability to undergo Suzuki–Miyaura cross-coupling, a widely-used transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .Physical And Chemical Properties Analysis
Boronic acids are generally stable, readily prepared, and environmentally benign . They are usually bench stable, easy to purify, and often commercially available . The specific physical and chemical properties of “(5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid” have not been described in the literature.Scientific Research Applications
Organic Synthesis
(5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid: is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules, pharmaceuticals, and polymers.
Medicinal Chemistry
In medicinal chemistry, boronic acids are known for their role in the development of therapeutic agents . They are used to improve the pharmacokinetic properties of drugs, including bioavailability and toxicity profiles.
Material Science
Boronic acids contribute to material science by forming dynamic covalent bonds . These bonds are reversible and responsive to environmental changes, making them ideal for creating stimuli-responsive materials.
Environmental Science
In environmental science, boronic acids are utilized in sensing applications for detecting various analytes, including pollutants and toxins . They can act as molecular recognition elements in sensors due to their ability to form complexes with diols and Lewis bases.
Analytical Chemistry
Analytical chemistry benefits from boronic acids in the development of sensors and separation technologies . They are particularly useful in detecting sugars and other diol-containing compounds due to their selective binding properties.
Agriculture
While direct applications in agriculture are less common, boronic acids can be used to synthesize compounds that serve as pesticides or growth regulators . They may also be involved in the preparation of sensors for monitoring soil health and crop quality.
Sensor Technology
Boronic acids are integral to sensor technology, especially in the creation of fluorescent sensors for glucose monitoring and other bioanalytes . They are capable of detecting changes in analyte concentrations with high sensitivity and selectivity.
Supramolecular Chemistry
In supramolecular chemistry, (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid can be used to construct molecular assemblies and networks . These structures are essential for developing new materials with novel properties and functions.
Mechanism of Action
Target of Action
The primary target of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a type of organoboron reagent, which is widely used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a key method for forming carbon-carbon bonds, which are fundamental in organic chemistry and essential for creating complex organic molecules .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM cross-coupling reaction, the boronic acid compound acts as a nucleophile, donating a group to a transition metal catalyst, typically palladium . This process involves the transfer of an organic group from boron to palladium, forming a new carbon-metal bond .
Biochemical Pathways
The primary biochemical pathway affected by (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid is the SM cross-coupling reaction . This reaction is a key method for forming carbon-carbon bonds, which are fundamental in organic chemistry and essential for creating complex organic molecules . The compound’s role in this reaction contributes to the synthesis of a wide range of organic compounds .
Pharmacokinetics
This suggests that the compound’s bioavailability could be influenced by factors such as pH and the presence of water .
Result of Action
The primary result of the action of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid is the formation of carbon-carbon bonds . This is a fundamental process in organic chemistry, enabling the synthesis of a wide range of complex organic molecules . The compound’s role in the SM cross-coupling reaction contributes to the synthesis of these molecules .
Action Environment
The efficacy and stability of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid can be influenced by various environmental factors. For instance, the compound’s stability can be affected by the presence of water, as boronic esters are sensitive to hydrolysis . Additionally, the pH of the environment can significantly influence the rate of this hydrolysis, with the reaction being considerably accelerated at physiological pH . Therefore, these factors must be carefully considered when using this compound in biochemical applications .
Safety and Hazards
Future Directions
Boronic acids continue to be a subject of research due to their utility in various fields. Future directions may include the development of more efficient synthesis methods, the exploration of new reactions, and the design of boronic acid-based materials for various applications . The specific future directions for “(5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid” have not been described in the literature.
properties
IUPAC Name |
(2,4-dichloro-5-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BCl2O3/c15-11-7-12(16)13(6-10(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVMHOHDMRUZMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681687 | |
| Record name | [5-(Benzyloxy)-2,4-dichlorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid | |
CAS RN |
1256346-47-0 | |
| Record name | Boronic acid, B-[2,4-dichloro-5-(phenylmethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(Benzyloxy)-2,4-dichlorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



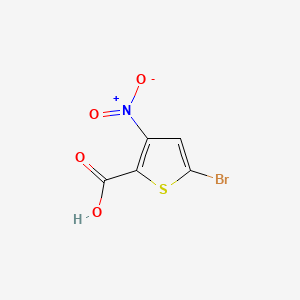
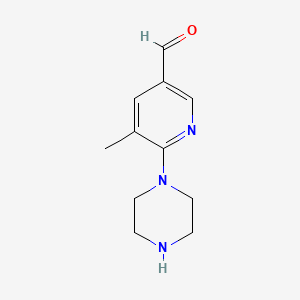
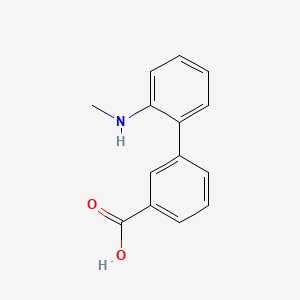
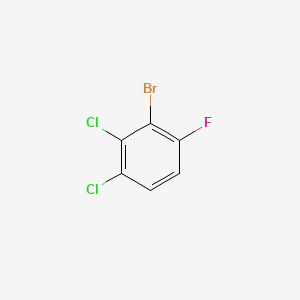


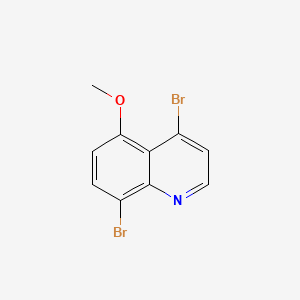
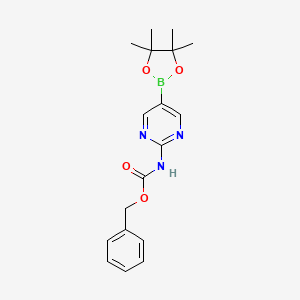
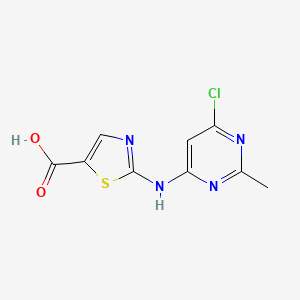
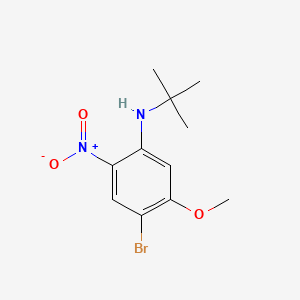
![7-(5-((tert-Butyldiphenylsilyl)oxy)-2-chlorophenyl)-3-chloro-5-methylbenzo[e][1,2,4]triazine](/img/structure/B599200.png)
